molecular formula C11H13BrF2N2 B2374912 EthaniMidaMide, N-(4-broMo-2,6-difluorophenyl)-N'-(1-Methylethyl)- CAS No. 1231930-29-2

EthaniMidaMide, N-(4-broMo-2,6-difluorophenyl)-N'-(1-Methylethyl)-

Cat. No. B2374912
CAS RN: 1231930-29-2
M. Wt: 291.14
InChI Key: SCDDZPXMZYLKLU-UHFFFAOYSA-N
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Description

EthaniMidaMide, N-(4-broMo-2,6-difluorophenyl)-N'-(1-Methylethyl)- is a compound of scientific interest due to its unique properties. It is a bifunctional reagent, meaning it can act as both a reducing agent and a protecting group, and it is highly water soluble. This makes it an attractive choice for applications in chemical synthesis, drug discovery, and biological research.

Scientific Research Applications

Synthesis and Formation of New Compounds

  • EthaniMidaMide derivatives have been synthesized for the formation of new vic-dioxime complexes. These complexes have been investigated with metals like Co(II), Ni(II), Cu(II), and Zn(II), exhibiting various structural properties based on the metal-ligand ratio and coordination environment (Canpolat & Kaya, 2005).

Application in Drug Synthesis

  • The synthesis of voriconazole, a broad-spectrum antifungal agent, involves a process that sets relative stereochemistry in the addition of a 4-(1-metalloethyl)-5-fluoropyrimidine derivative. The process development explores diastereoselection, showcasing the application of such compounds in complex pharmaceutical synthesis (Butters et al., 2001).

Unique Acidity and Reactivity

  • Studies on Naphthalene bisimides (NDIs) with EthaniMidaMide derivatives reveal unique acidity and reactivity properties. The unusual acidity of these compounds, contributing to their reactivity, has been rationalized using computational methods (Doria et al., 2009).

Electrophilic Aromatic Bromination

  • EthaniMidaMide derivatives are utilized in the electrophilic aromatic bromination of aromatic ethers. This method presents an alternative to traditional, more hazardous bromination techniques (Xu Yong-nan, 2012).

NMR Studies and Molecular Structure Analysis

  • In-depth NMR studies of EthaniMidaMide derivatives, such as the investigation of hindered rotations and magnetic anisotropy in crowded Diels–Alder adducts, provide valuable insights into the molecular and electronic structures of these compounds (Marshall et al., 2004).

Gas-Phase Fragmentation Studies

  • The gas-phase dissociation chemistry of EthaniMidaMide derivatives offers insights into their stability and reactivity under different conditions, contributing to a deeper understanding of their potential applications in various fields (Wang et al., 2015).

properties

IUPAC Name

N-(4-bromo-2,6-difluorophenyl)-N'-propan-2-ylethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrF2N2/c1-6(2)15-7(3)16-11-9(13)4-8(12)5-10(11)14/h4-6H,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDDZPXMZYLKLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N=C(C)NC1=C(C=C(C=C1F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

EthaniMidaMide, N-(4-broMo-2,6-difluorophenyl)-N'-(1-Methylethyl)-

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Add TEA (10.05 mL) to a mixture of 4-bromo-2,6-difluoro-phenylamine (10.0 g), N-isopropyl acetamide (9.73 g), phosphoryl chloride (6.70 mL) in toluene (150 mL). Heat the mixture to reflux for 3 h. Cool the mixture and remove the solvent under vacuum. Dissolve the crude in DCM, wash with an aqueous saturated solution of sodium bicarbonate several times to remove all traces of acid. Dry over sodium sulfate and remove the solvent under vacuum to afford 14 g of the title compound. MS (ES+): m/z=292 (M+H)+.
[Compound]
Name
TEA
Quantity
10.05 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
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9.73 g
Type
reactant
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Quantity
6.7 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Add phosphoryl chloride (16.0 kg) to a mixture of 4-bromo-2,6-difluoro-phenylamine (14.5 kg), N-isopropyl acetamide (8.5 kg), TEA (10.6 kg) in toluene (115 kg) at <20° C. Stir at 10-20° C. until complete by HPLC. Remove the solvent under vacuum and add MtBE (64 kg). Adjust the pH of the mixture with 10% aq. sodium carbonate (250 kg). Filter the mixture and rinse the cake with MtBE (11×2 kg). Separate the phases and wash the aqueous layer with MtBE (22×2 kg). Combine the organic layers and concentrate, filter and wash with cyclohexane (0.6 kg) and dry to afford 17.2 kg of the title compound. MS (ES+): m/z=292 (M+H)+.
Quantity
16 kg
Type
reactant
Reaction Step One
Quantity
14.5 kg
Type
reactant
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8.5 kg
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[Compound]
Name
TEA
Quantity
10.6 kg
Type
reactant
Reaction Step Two
Quantity
115 kg
Type
solvent
Reaction Step Two

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